4-Bromofuran-3-carboxylic acid

Suzuki-Miyaura coupling Regioselectivity Palladium catalysis

Synthetic chemists requiring precise furan regiochemistry often encounter isomer contamination and inconsistent cross-coupling yields when using mispositioned bromofuran carboxylic acids. 4-Bromofuran-3-carboxylic acid (CAS 116779-79-4) eliminates this risk with its defined 4-bromo-3-carboxy substitution pattern. • Ortho Br/COOH geometry provides ~60° exit vector for fragment-based drug design. • 98% batch-verified purity (NMR, HPLC) sustains 81.7% cumulative yield over 10 linear steps vs. 66.5% at 96% purity. • High melting point (230-232 °C) enables recrystallization at scale, avoiding chromatography.

Molecular Formula C5H3BrO3
Molecular Weight 190.98
CAS No. 116779-79-4
Cat. No. B2379449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuran-3-carboxylic acid
CAS116779-79-4
Molecular FormulaC5H3BrO3
Molecular Weight190.98
Structural Identifiers
SMILESC1=C(C(=CO1)Br)C(=O)O
InChIInChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
InChIKeyZHOKVRBZWMTUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuran-3-carboxylic Acid – Identity & Procurement Baseline


4-Bromofuran-3-carboxylic acid (CAS 116779-79-4) is a heterocyclic building block consisting of a furan core substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position (molecular formula C₅H₃BrO₃, MW 190.98 g/mol) . The compound belongs to the class of monobrominated furan carboxylic acids and serves as a versatile intermediate for palladium-catalyzed cross-coupling, amide bond formation, and esterification reactions . Its predicted physicochemical properties include a boiling point of 275.8±25.0 °C and a density of 1.891±0.06 g/cm³ . Commercially, it is supplied as a white to off-white solid with standard purity specifications of 97–98%, as evidenced by batch-specific quality control documentation (NMR, HPLC, GC) from reputable vendors .

4-Bromofuran-3-carboxylic Acid – Positional Isomer Specificity


Monobrominated furan carboxylic acids share an identical molecular formula (C₅H₃BrO₃) but exhibit markedly different reactivity profiles determined by the relative positioning of the bromine and carboxylic acid substituents on the furan ring . The 4-bromo-3-carboxy substitution pattern places the halogen meta to the ring oxygen and ortho to the carboxyl group, creating a unique electronic environment that governs regioselectivity in cross-coupling reactions, the acidity of the carboxylic acid proton, and the compound's behavior in hydrogen-bond-directed crystal engineering . Substituting 4-bromofuran-3-carboxylic acid with its 2-bromo-3-carboxy, 5-bromo-3-carboxy, or 4-bromo-2-carboxy isomers without re-optimizing reaction conditions can lead to altered coupling yields, unexpected byproduct formation, and failure of downstream pharmacophoric alignment . The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its closest positional analogs.

4-Bromofuran-3-carboxylic Acid – Comparative Evidence Guide


Suzuki-Miyaura Regioselectivity by Substitution Pattern

In systematic studies of polybrominated furans, the 4-position bromine on a furan ring bearing a 3-carboxylic acid group exhibits distinct reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to bromine at the 2- or 5-positions . The 4-bromo substituent, being meta to the furan oxygen, experiences a different electronic activation profile relative to 2-bromo (alpha to oxygen) and 5-bromo (para to oxygen) isomers. This electronic differentiation directly translates into measurable differences in coupling rates and regioselectivity outcomes when the scaffold is employed in sequential coupling strategies . Specifically, the 4-bromo-3-carboxy architecture enables mono-selective coupling at the 4-position while leaving the 3-carboxylic acid available for orthogonal amidation, a feature not shared by 5-bromo-3-carboxylic acid isomers where steric competition with the carboxyl group is reduced .

Suzuki-Miyaura coupling Regioselectivity Palladium catalysis

Predicted pKa and Electronic Effects of Carboxylic Acid Position

The predicted acid dissociation constant (pKa) of the carboxylic acid group is a critical parameter for solubility, salt formation, and biomolecular recognition . Computational predictions for 4-bromofuran-2-carboxylic acid (COOH at 2-position, Br at 4-position) yield a pKa of 2.91±0.15 . For 4-bromofuran-3-carboxylic acid, the carboxyl group at the 3-position experiences a distinct electronic environment due to its different conjugation relationship with the furan oxygen and the inductive electron-withdrawing effect of the 4-bromo substituent . While an experimentally measured pKa for the target compound has not been published, the positional difference in carboxylic acid placement between the 3-COOH vs. 2-COOH series is a well-established determinant of furan carboxylic acid acidity, with 3-furoic acid derivatives typically exhibiting pKa values approximately 0.2–0.5 units higher than their 2-furoic acid counterparts .

pKa prediction Electronic effects Ionization state

Melting Point and Solid-State Hydrogen-Bonding Networks

Melting point is a key quality control indicator and a determinant of handling and purification protocols . The reported melting point of 4-bromofuran-3-carboxylic acid is 230–232 °C . In contrast, 2-bromofuran-3-carboxylic acid (CAS 197846-05-2) melts at 160–163 °C, and 4-bromofuran-2-carboxylic acid (CAS 3439-02-9) melts at 115–127 °C . The substantially higher melting point of the target compound suggests a more extensive intermolecular hydrogen-bonding network in the solid state, likely mediated by the carboxylic acid dimer motif facilitated by the 3-carboxy-4-bromo substitution geometry.

Melting point Crystal packing Solid-state properties

Vendor Purity Benchmarking Across Independent Suppliers

The reliability of a building block in complex synthetic sequences depends on consistent purity across suppliers . Bidepharm supplies 4-bromofuran-3-carboxylic acid at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . AKSci lists the compound with a minimum purity specification of 97% . CheMenu also offers the compound at 98% purity . This multi-vendor convergence on the 97–98% purity range indicates a mature supply chain with standardized manufacturing processes. In comparison, 2-bromofuran-3-carboxylic acid is listed by Sigma-Aldrich at 96% purity , representing a statistically lower purity baseline.

Purity specification Vendor comparison Quality assurance

Fragment-Based Drug Discovery: Orthogonal Elaboration Handles

In fragment-based drug discovery, the spatial relationship between the halogen coupling handle and the carboxylic acid growth vector determines the accessible chemical space for fragment elaboration . 4-Bromofuran-3-carboxylic acid has been identified as a critical scaffold for FBDD applications because its 1,3-relationship between the bromine and carboxylic acid places these functional groups on adjacent carbon atoms, enabling compact fragment growth along vectors roughly 60° apart . This contrasts with 4-bromofuran-2-carboxylic acid, where the 1,2-relationship between bromine and carboxyl creates a wider angular separation (~120°), leading to a different trajectory for elaborated molecules . These geometric differences are quantifiable in terms of exit vector angles and are of direct relevance when the elaborated fragment must fit within a specific enzyme binding pocket.

Fragment-based drug discovery Fragment elaboration Orthogonality

4-Bromofuran-3-carboxylic Acid – Validated Application Scenarios


Sequential Cross-Coupling with Orthogonal Halide and Carboxylic Acid

When a synthetic route demands a furan scaffold where the bromine handle must be coupled first, followed by amidation or esterification at the carboxylic acid, 4-bromofuran-3-carboxylic acid provides the correct regiochemical arrangement . The 4-bromo substituent participates in Suzuki-Miyaura coupling with predictable reactivity, while the 3-carboxylic acid remains available for subsequent activation and coupling with amines or alcohols. This specific substitution pattern avoids the steric congestion encountered with 4-bromo-2-carboxylic acid, where the carboxyl group is in closer proximity to the reaction center . The elevated melting point (230–232 °C) ensures that the intermediate remains a tractable solid throughout the synthetic workflow, simplifying isolation and characterization .

Fragment Elaboration with Defined Exit Vector Geometry

In fragment-based drug discovery programs where the initial hit contains a 3-carboxy furan core, the procurement of 4-bromofuran-3-carboxylic acid is mandated by the exit vector geometry . The ortho relationship between bromine and carboxylic acid positions the elaborated substituents at a ~60° angle, matching the trajectory required for binding to a specific protein pocket. Substituting the 4-bromo-2-carboxy isomer would result in a ~120° exit vector angle and a structurally divergent elaborated molecule that is unlikely to recapitulate the binding interactions of the 3-carboxy series . This geometric constraint is absolute and cannot be compensated by adjusting reaction conditions.

Multi-Step Synthesis: Cumulative Yield Dependence on Starting Purity

For synthetic sequences exceeding 5 steps, the consistent 97–98% purity specification of 4-bromofuran-3-carboxylic acid across independent vendors provides a mathematically significant advantage over lower-purity alternatives . A 10-step synthesis initiated with material of 98% purity achieves a theoretical cumulative purity-based yield of 81.7%, compared to 66.5% for a 96% purity starting material—a difference of 15.2 absolute percentage points. This translates into reduced chromatography requirements, lower solvent consumption, and higher final product throughput. The batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm further supports regulatory compliance in IND-enabling synthesis.

Crystallization-Enabled Purification and Solid-State Screening

The high melting point (230–232 °C) of 4-bromofuran-3-carboxylic acid reflects strong intermolecular hydrogen bonding and makes the compound amenable to purification by recrystallization from hot polar solvents . This property is particularly valuable in process chemistry, where column chromatography is disfavored at scale. The compound's solid-state characteristics also make it a suitable candidate for co-crystal screening with pharmaceutically acceptable co-formers, potentially leading to intellectual property around solid forms of key intermediates. The melting point of 4-bromofuran-3-carboxylic acid is significantly higher than that of its 2-bromo-3-carboxy (160–163 °C) and 4-bromo-2-carboxy (115–127 °C) counterparts, indicating superior crystallinity and thermal stability .

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